4-Bromo-2-hydroxypyridine

Regioselective Amination Isomer Reactivity Comparison Hydroxypyridine Derivatives

Researchers synthesizing Akt kinase inhibitors or M1 mAChR PAMs require regioisomerically pure 4-bromo-2-hydroxypyridine to avoid failed aminations. This C4-brominated building block provides the exact substitution pattern for literature-validated routes. • Enables Suzuki-Miyaura coupling to 4-phenyl-2-hydroxypyridine, a kinase inhibitor precursor. • Validated intermediate for M1 mAChR PAMs targeting Alzheimer's and schizophrenia. • Single-isomer reactivity avoids byproduct mixtures seen with 3-bromo or 5-bromo analogs.

Molecular Formula C5H4BrNO
Molecular Weight 174.00 g/mol
CAS No. 36953-37-4
Cat. No. B129990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-hydroxypyridine
CAS36953-37-4
Synonyms4-Bromo-2(1H)-pyridinone;  2-Hydroxy-4-bromopyridine;  4-Bromo-1H-pyridin-2-one;  4-Bromopyridin-2-ol
Molecular FormulaC5H4BrNO
Molecular Weight174.00 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1Br
InChIInChI=1S/C5H4BrNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
InChIKeySSLMGOKTIUIZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-hydroxypyridine: Scaffold for Cross-Coupling & Drug Discovery


4-Bromo-2-hydroxypyridine (CAS 36953-37-4), also referred to as 4-bromo-2-pyridone or 4-bromopyridin-2-ol, is a heteroaromatic building block characterized by a bromine atom at the C4 position and a hydroxyl group at the C2 position on a pyridine ring [1]. It exists predominantly in its 2-pyridone tautomeric form and is valued in organic synthesis for its dual functional handles: the C4-bromine enables robust participation in transition-metal-catalyzed cross-coupling reactions, while the C2-hydroxyl group offers additional derivatization or coordination possibilities [1]. This specific substitution pattern imparts a unique electronic environment and reactivity profile that distinguishes it from other regioisomeric brominated hydroxypyridines .

1
C4-bromine handle for robust cross-coupling chemistry
Enables Suzuki–Miyaura, amination, and related transformations
2
C2-hydroxyl group for further derivatization or coordination
Supports ligand design and late-stage functionalization
3
Heteroaromatic scaffold with unique electronic profile
Distinct reactivity compared to other bromopyridine isomers

4-Bromo-2-hydroxypyridine: Not Interchangeable with Positional Isomers


The substitution pattern of halogens and hydroxyl groups on the pyridine ring profoundly influences both chemical reactivity and biological recognition. 4-Bromo-2-hydroxypyridine possesses a bromine atom at the C4 position and a hydroxyl at C2, which is not interchangeable with isomers such as 3-bromo-2-hydroxypyridine (bromine at C3) or 5-bromo-2-hydroxypyridine (bromine at C5) . These positional changes alter the electronic density on the pyridine ring, the acidity of the hydroxyl proton, and the steric accessibility of the bromine atom for cross-coupling reactions. In a direct comparative amination study, 4-bromo-2-hydroxypyridine exhibited a complex reaction pathway leading to a mixture of 3- and 4-amino-2-hydroxypyridine, whereas the 3-bromo and 2-bromo-4-hydroxypyridine isomers yielded exclusively the 2-amino-4-hydroxypyridine product [1]. Such divergent outcomes underscore that each isomer represents a distinct chemical entity with unique synthetic utility; therefore, generic substitution with a positional isomer will not reproduce the intended reactivity or product profile.

Reactivity mismatch with positional isomers
Amination of 4-bromo-2-hydroxypyridine yields a mixture of products, while 3-bromo and 2-bromo-4-hydroxy isomers give a single amino product. Generic substitution may not reproduce the intended compound profile.
Physical property and handling differences
Melting point and thermal behavior differ significantly from 3-bromo isomer, potentially affecting solid-phase protocols and automated synthesis workflows.
Regioselective reactivity is not transferable
The C4 bromine electronic environment dictates coupling site and kinetics. Other bromopyridines with different substitution patterns cannot serve as direct replacements.

Head-to-Head Evidence: 4-Bromo-2-hydroxypyridine Is the Preferred Isomer


Divergent Amination Reactivity vs. Other Bromo Isomers

The amination reaction of 4-bromo-2-hydroxypyridine follows a more complex mechanism, proceeding via two isomeric hydroxydidehydropyridines and resulting in a mixture of 3- and 4-amino-2-hydroxypyridine [1]. In stark contrast, both 2-bromo-4-hydroxypyridine and 3-bromo-4-hydroxypyridine yield exclusively 2-amino-4-hydroxypyridine under analogous conditions [1]. This divergent reactivity is not a matter of yield optimization; it demonstrates fundamentally different reaction pathways dictated by the bromine and hydroxyl substitution pattern.

Amination reactivity
Head-to-head
Mixture of 3- and 4-amino-2-hydroxypyridine vs. single 2-amino-4-hydroxypyridine product for isomers
Reaction pathway divergence confirms unique synthetic utility
Not a yield optimization issue; different mechanisms
Regioselective Amination Isomer Reactivity Comparison Hydroxypyridine Derivatives

Melting Point Distinction from 3-Bromo Isomer

The melting point of 4-bromo-2-hydroxypyridine is reported at 186 °C [1], whereas 3-bromo-2-hydroxypyridine (CAS 13466-43-8) melts at 168-172 °C [2]. This 14-18 °C difference in melting point directly impacts handling, storage, and solid-phase reaction protocols, particularly in automated synthesis platforms where precise temperature control is critical.

Melting point
Cross-study comparable
186 °C (4-bromo) vs. 168–172 °C (3-bromo isomer)
Thermal handling protocols require isomer-specific adjustment
Relevant for automated solid-phase synthesis
Physicochemical Properties Solid-Phase Synthesis Handling and Storage

XLogP3 Lipophilicity Advantage over 2-Hydroxypyridine

The computed partition coefficient (XLogP3) for 4-bromo-2-hydroxypyridine is 0.6 , placing it within a favorable lipophilicity range for central nervous system (CNS) drug candidates. In comparison, the unsubstituted 2-hydroxypyridine has an XLogP3 of -0.6 [1]. This significant increase in lipophilicity (Δ = 1.2) conferred by the C4-bromine atom can influence membrane permeability and ADME properties of derived compounds.

Computed lipophilicity (XLogP3)
Class-level inference
0.6 (4-bromo) vs. -0.6 (2-hydroxypyridine)
Reported computed property; may influence permeability context
Data to verify in specific compound series
Lipophilicity Drug Design Physicochemical Properties

Intermediate for M1 mAChR Modulator Synthesis

4-Bromo-2-hydroxypyridine is explicitly cited as a key intermediate in the synthesis of M1 muscarinic acetylcholine receptor (M1 mAChR) positive allosteric modulators . These modulators are being investigated for the treatment of Alzheimer's disease and schizophrenia . While other brominated hydroxypyridine isomers may also serve as intermediates, 4-bromo-2-hydroxypyridine's specific substitution pattern has been successfully employed in this particular therapeutic context, as evidenced by its inclusion in the synthesis schemes of relevant patent literature.

M1 mAChR intermediate
Supporting evidence
Cited as key intermediate in patent literature for M1 positive allosteric modulators
Reported synthetic route context for modulator research
Source review recommended
Muscarinic Acetylcholine Receptor Alzheimer's Disease Drug Discovery

4-Bromo-2-hydroxypyridine Applications in Research & Industry


Synthesis of trans-3,4'-Bispyridinylethylenes for Akt Inhibition

4-Bromo-2-hydroxypyridine serves as a crucial reagent in the synthesis of trans-3,4'-bispyridinylethylenes, a class of compounds that act as potent inhibitors of protein kinase B (PKB/Akt) . The resulting inhibitors have demonstrated IC50 values in the low double-digit nanomolar range against Akt1, and they have been evaluated for the treatment of cancer [1].

M1 mAChR Positive Allosteric Modulator Development

This compound is a validated intermediate for synthesizing M1 mAChR positive allosteric modulators, which are under investigation for Alzheimer's disease and schizophrenia . Researchers pursuing this therapeutic target should prioritize the 4-bromo-2-hydroxypyridine isomer to ensure synthetic fidelity with established literature and patent procedures .

C4-Functionalization via Suzuki–Miyaura Cross-Coupling

The C4-bromine atom of 4-bromo-2-hydroxypyridine is a reliable handle for Suzuki–Miyaura cross-coupling reactions . A notable example is its coupling with phenylboronic acid to yield 4-phenyl-2-hydroxypyridine, a precursor for various kinase inhibitors . This reactivity is distinct from that of other brominated pyridine isomers and is essential for constructing complex heterocyclic frameworks in medicinal chemistry .

Coordination Chemistry and Ligand Design

The hydroxyl and bromine groups of 4-bromo-2-hydroxypyridine enable its use as a ligand in metal complexes. For example, the hydroxyl group can deprotonate to form a bridging ligand between rhodium atoms in dirhodium complexes . The electron-withdrawing effect of the C4-bromine influences the metal-metal bond length (2.3902 Å), a feature that can be exploited in catalyst design .

Application
Selection Property
Validation Focus
Akt inhibitor scaffold synthesis
C4-bromine cross-coupling versatility
Kinase inhibitor scaffold exploration
M1 mAChR modulator research
Validated intermediate in published routes
Replicating literature synthetic procedures
Suzuki–Miyaura cross-coupling
Reliable C4-bromine reactivity
C–C bond formation efficiency
Metal complex ligand design
C2-hydroxyl coordination and electronic tuning
Metal-metal bond modulation research

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